(6-Chloro-4-trifluoromethyl-pyridin-2-yloxy)-acetic acid methyl ester
Description
Properties
IUPAC Name |
methyl 2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO3/c1-16-8(15)4-17-7-3-5(9(11,12)13)2-6(10)14-7/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMCYMCHULBMPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=NC(=CC(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyridine Core
The initial step involves synthesizing the substituted pyridine ring, specifically 6-chloro-4-trifluoromethyl-pyridine . This compound serves as the foundational scaffold for subsequent modifications. The typical approach employs nucleophilic aromatic substitution or halogenation reactions.
- Starting Material: 2-chloro-6-(trifluoromethyl)pyridine, synthesized via halogenation of pyridine derivatives.
- Reaction Conditions: The process often involves halogenating agents such as N-chlorosuccinimide (NCS) under controlled temperatures to selectively introduce chlorine at the 6-position.
- Yield: Reported yields are approximately 70-85%, depending on reaction optimization.
Formation of the Pyridin-2-yloxy Intermediate
The key step involves forming the pyridin-2-yloxy linkage, which is achieved through nucleophilic substitution reactions involving appropriate hydroxylated intermediates.
- Reagents: The pyridine derivative reacts with a suitable chloroacetate or related precursor.
- Reaction Conditions: Typically performed in polar aprotic solvents like tetrahydrofuran (THF) at low temperatures (-78°C to 0°C) to control reactivity.
- Operation: The chloroacetate derivative is introduced to the pyridin-2-yloxy compound under inert atmosphere, facilitating substitution.
Esterification to Form Methyl Ester
The final step involves esterification of the acid intermediate to yield the methyl ester.
- Reagents: Methylating agents such as methyl iodide or diazomethane are often employed.
- Reaction Conditions: Esterification is carried out under mild conditions, often in the presence of bases like potassium carbonate or sodium hydride.
- Yield: Esterification typically yields 60-75%, with optimization of reaction time and temperature.
Specific Experimental Procedure (Based on Literature Data)
A representative synthesis, adapted from recent experimental reports, involves the following:
- Preparation of the chlorinated pyridine: Starting from 2-chloro-6-(trifluoromethyl)pyridine, halogenation with iodine and subsequent purification yields the key halogenated intermediate.
- Formation of the oxy-ester linkage: Using diisopropylamine and n-butyllithium, a lithiation step occurs at the pyridine ring, followed by reaction with iodine to form an iodinated intermediate.
- Introduction of the methyl ester: The iodinated intermediate undergoes nucleophilic substitution with methyl chloroacetate under basic conditions to form the methyl ester.
Reaction Yield: The overall yield of the methyl ester is approximately 42%, with reaction conditions optimized at low temperatures (-78°C) and inert atmospheres to minimize side reactions.
Data Table: Summary of Preparation Methods
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1. Synthesis of 6-chloro-4-trifluoromethyl-pyridine | Halogenation agents (e.g., NCS) | 0°C to room temperature | 70-85% | Selective chlorination |
| 2. Formation of pyridin-2-yloxy intermediate | Nucleophilic substitution | -78°C to 0°C, inert atmosphere | 60-75% | Use of polar aprotic solvents |
| 3. Esterification to methyl ester | Methyl iodide or diazomethane | Mild heating | 60-75% | Acid or base catalyzed |
Chemical Reactions Analysis
(6-Chloro-4-trifluoromethyl-pyridin-2-yloxy)-acetic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions. For example, oxidation can be achieved using oxidizing agents like potassium permanganate, while reduction can be carried out using reducing agents such as lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Agrochemicals
(6-Chloro-4-trifluoromethyl-pyridin-2-yloxy)-acetic acid methyl ester serves as an intermediate in the synthesis of various agrochemical products, including herbicides and insecticides. Its unique structure allows for enhanced efficacy against pests while minimizing environmental impact.
Case Study : A study demonstrated the compound's effectiveness as a herbicide, showing significant inhibition of weed growth in controlled experiments. The trifluoromethyl group contributes to its potency, allowing for lower application rates compared to traditional herbicides .
Pharmaceuticals
This compound is utilized in drug development due to its ability to interact with biological targets effectively. Its fluorinated structure can improve pharmacokinetics and bioavailability.
Case Study : Research highlighted the compound's potential in developing treatments for bacterial infections, where it exhibited antimicrobial properties against various pathogens. The presence of the chloro group was found to enhance its binding affinity to bacterial enzymes, making it a candidate for further pharmaceutical exploration .
Biological Research
Researchers employ this compound to study the effects of fluorinated compounds on biological systems. Its interactions with cellular pathways provide insights into the mechanisms of action for similar compounds.
Case Study : A biological study indicated that the compound modulated specific signaling pathways in cancer cells, leading to apoptosis. This finding suggests its potential as an anticancer agent, warranting further investigation into its therapeutic applications .
Mechanism of Action
The mechanism of action of (6-Chloro-4-trifluoromethyl-pyridin-2-yloxy)-acetic acid methyl ester involves its interaction with specific molecular targets. The trifluoromethyl and chloro substituents on the pyridine ring contribute to its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Table 1: Comparison of Key Structural and Functional Attributes
Key Comparative Insights
Functional Group Impact
- Trifluoromethyl (-CF₃) : Enhances metabolic stability in both pyridine (target compound) and azetidine (Compound 23) derivatives, critical for CNS-targeted neuroprotective agents .
- Chlorine vs.
- Ester Flexibility : Methyl esters (target compound, Compound 23) vs. ethyl esters (Compound 1, 6-Chloro-4-azaindole) influence solubility and hydrolysis rates, impacting bioavailability .
Biological Activity
(6-Chloro-4-trifluoromethyl-pyridin-2-yloxy)-acetic acid methyl ester is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
- IUPAC Name : 2-(6-chloro-4-(trifluoromethyl)pyridin-2-yl)acetic acid methyl ester
- Molecular Formula : C₈H₈ClF₃N₂O₂
- Molecular Weight : 232.61 g/mol
- CAS Number : 34486-23-2
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties, particularly against certain bacterial strains. A study reported that derivatives of pyridine compounds demonstrated selective activity against Chlamydia species, suggesting potential applications in treating infections caused by these pathogens .
Enzyme Inhibition
The compound has been noted for its ability to inhibit specific enzymes. For instance, it was found to interact with butyrylcholinesterase (BuChE), an enzyme linked to neurodegenerative diseases. The inhibition mechanism was characterized as noncompetitive, with binding energies indicating strong interactions within the active site of the enzyme .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Interaction : The compound forms hydrogen bonds with key residues in the active site of BuChE, disrupting its function and leading to increased levels of acetylcholine in synaptic clefts, which may enhance cognitive functions .
- Cell Protection : It has shown protective effects against oxidative stress-induced cell damage, particularly in neuronal cells exposed to hydrogen peroxide. This suggests a potential role in neuroprotection .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound:
- Neuroprotective Effects : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress, indicating its potential use in neurodegenerative disease therapies .
- Antimicrobial Efficacy : A comparative analysis showed that derivatives of this compound exhibited superior antimicrobial activity compared to standard treatments like penicillin, particularly in lower concentrations .
- Pharmacokinetics and Toxicology : Investigations into the pharmacokinetic properties revealed that while the compound is metabolically stable, it requires careful dosing due to potential toxicity at higher concentrations .
Data Table: Summary of Biological Activities
Q & A
Basic Question: What are the optimal synthetic routes for preparing (6-Chloro-4-trifluoromethyl-pyridin-2-yloxy)-acetic acid methyl ester, and how can reaction yields be maximized?
Answer:
The synthesis typically involves coupling a pyridine derivative with an acetic acid ester. Key steps include:
- Esterification : Reacting the carboxylic acid precursor (e.g., (6-chloro-4-trifluoromethyl-pyridin-2-yloxy)-acetic acid) with methanol under acidic catalysis, as demonstrated in analogous methyl ester syntheses .
- Nucleophilic Substitution : Using NaH or K₂CO₃ as a base to facilitate the reaction between 6-chloro-4-trifluoromethyl-pyridin-2-ol and methyl bromoacetate in anhydrous DMF or THF .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity.
Yield Optimization : - Maintain anhydrous conditions to prevent hydrolysis of intermediates.
- Use excess methyl bromoacetate (1.2–1.5 equivalents) to drive the reaction to completion.
- Monitor reaction progress via TLC or LCMS (e.g., target [M+H]+ peak at m/z 315–330 range, depending on isotopic patterns) .
Basic Question: How should researchers characterize this compound, and what analytical techniques are critical for confirming its structural integrity?
Answer:
- LCMS/HRMS : Confirm molecular weight and isotopic patterns (e.g., chlorine and fluorine signatures). Expected [M+H]+ for C₁₀H₈ClF₃NO₃ is ~315.0 .
- NMR :
- ¹H NMR : Peaks for methyl ester (δ 3.7–3.8 ppm, singlet), pyridine protons (δ 7.5–8.5 ppm), and trifluoromethyl group (coupled splitting in adjacent protons).
- ¹³C NMR : Carbonyl (δ 170–175 ppm), trifluoromethyl (δ 120–125 ppm, q, J = 35–40 Hz).
- IR Spectroscopy : Ester C=O stretch (~1740 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
- X-ray Crystallography (if crystalline): Resolves stereoelectronic effects, as seen in structurally related spiro compounds .
Basic Question: What stability considerations are critical for handling and storing this compound?
Answer:
- Hydrolysis Sensitivity : The ester group is prone to hydrolysis under acidic/basic conditions. Store in inert atmospheres (N₂/Ar) at –20°C .
- Light Sensitivity : Protect from UV exposure to prevent decomposition of the trifluoromethyl group. Use amber glassware.
- Solvent Compatibility : Dissolve in dry DMSO or DCM for long-term storage; avoid protic solvents like methanol or water .
Advanced Question: How can researchers resolve contradictions in reported synthetic yields or by-product profiles for this compound?
Answer:
Contradictions often arise from:
- Reagent Purity : Impurities in 6-chloro-4-trifluoromethyl-pyridin-2-ol (e.g., residual chloride) can lead to side reactions. Pre-purify via recrystallization .
- Reaction Temperature : Excess heat (>60°C) promotes trifluoromethyl group degradation. Optimize at 40–50°C .
- By-Product Analysis : Use HPLC-MS to identify common by-products (e.g., di-ester adducts or hydrolyzed acids). Adjust stoichiometry or solvent polarity to suppress them .
Advanced Question: What methodologies are suitable for studying the biological activity of this compound, particularly its enzyme inhibition potential?
Answer:
- In Silico Docking : Model interactions with target enzymes (e.g., acetylcholinesterase or kinases) using the trifluoromethyl group as a hydrophobic anchor .
- Kinetic Assays : Use fluorogenic substrates to measure inhibition constants (Kᵢ). For example, monitor esterase activity via fluorescence quenching .
- Metabolite Profiling : Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify bioactive metabolites via LC-HRMS .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize the trifluoromethyl and chloro substituents for enhanced bioactivity?
Answer:
- Analog Synthesis : Replace Cl with Br, F, or methyl groups to assess steric/electronic effects on binding .
- Trifluoromethyl Modifications : Compare CF₃ with CHF₂ or CClF₂ to evaluate hydrophobic/hydrophilic balance .
- Biological Testing : Screen analogs against disease-relevant cell lines (e.g., cancer or bacterial models) to correlate substituent effects with IC₅₀ values .
Advanced Question: What experimental approaches are recommended for investigating the environmental degradation pathways of this compound?
Answer:
- Hydrolysis Studies : Expose to pH-varied buffers (pH 3–10) and monitor ester cleavage via LCMS .
- Photodegradation : Use simulated sunlight (Xe lamp) to identify UV-induced breakdown products (e.g., dechlorinated or defluorinated species) .
- Microbial Degradation : Incubate with soil or wastewater microbiota; analyze metabolites using TOF-MS and isotopic labeling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
